2,6-Dimethoxy-4-nitrophenol physical and chemical properties
2,6-Dimethoxy-4-nitrophenol physical and chemical properties
An In-Depth Technical Guide to 2,6-Dimethoxy-4-nitrophenol: Physicochemical Profiling and Synthetic Applications in Drug Discovery
As drug development increasingly targets complex kinase pathways, the selection of highly specific molecular building blocks becomes paramount. 2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7), also known as 4-nitrosyringol or 3,5-dimethoxy-4-hydroxynitrobenzene, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of steric shielding and electronic activation makes it an ideal precursor for synthesizing highly selective kinase inhibitors, particularly those targeting lymphocyte-specific protein tyrosine kinase (Lck) and various triazine-sensitive kinases.
This whitepaper provides a comprehensive analysis of the physical and chemical properties of 2,6-dimethoxy-4-nitrophenol, elucidates the causality behind its reactivity, and details field-proven synthetic workflows for its application in advanced drug development.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 2,6-dimethoxy-4-nitrophenol is critical for optimizing reaction conditions, particularly regarding solvent selection and thermodynamic control during synthesis. The presence of the electron-withdrawing nitro group combined with the electron-donating (via resonance) but sterically bulky methoxy groups creates a highly specific physicochemical profile [1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| IUPAC Name | 2,6-dimethoxy-4-nitrophenol | Defines core substitution pattern. |
| CAS Number | 19978-25-7 | Standard registry identifier [1]. |
| Molecular Formula | C8H9NO5 | Stoichiometric baseline [1]. |
| Molecular Weight | 199.16 g/mol | Used for precise molar equivalents [1]. |
| Appearance | Yellow crystalline solid | Color indicates extended conjugation from the nitro group to the phenolic ring [2]. |
| Melting Point | 116–118 °C | High crystallinity; useful for assessing purity via differential scanning calorimetry (DSC) [2]. |
| Topological Polar Surface Area | 84.5 Ų | Indicates moderate polarity; impacts cellular permeability of downstream derivatives [1]. |
| Solubility | Soluble in EtOH, acetone, CHCl₃; slightly soluble in H₂O | Dictates the use of polar aprotic solvents (e.g., DMF, MeCN) for homogenous reactions [2]. |
Structural Dynamics and Chemical Reactivity
The utility of 2,6-dimethoxy-4-nitrophenol in organic synthesis is governed by a delicate interplay of electronic and steric effects. As an Application Scientist, I rely on these predictable dynamics to design high-yield, regioselective reactions.
Electronic Effects (Acidity and Nucleophilicity): The hydroxyl group in 2,6-dimethoxy-4-nitrophenol is significantly more acidic than a standard phenol. The para-positioned nitro (-NO₂) group exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-M). This stabilizes the phenoxide anion generated upon deprotonation. Consequently, mild bases (such as potassium carbonate, K₂CO₃) are entirely sufficient to quantitatively generate the phenoxide nucleophile, avoiding the need for harsh bases (like NaH) that could trigger unwanted side reactions.
Steric Shielding (Regioselectivity): The two methoxy (-OCH₃) groups at the 2 and 6 (ortho) positions act as steric bulwarks. When the phenoxide anion is formed, it acts as an ambient nucleophile (capable of reacting at oxygen or the ortho/para carbons). However, the bulky methoxy groups physically block electrophilic attack at the ortho carbons, while the para position is occupied by the nitro group. This guarantees strict O-alkylation over C-alkylation, ensuring near 100% regioselectivity during etherification.
Caption: Electronic and steric dynamics governing the reactivity of 2,6-dimethoxy-4-nitrophenol.
Applications in Drug Development: Kinase Inhibitors
In medicinal chemistry, the 2,6-dimethoxy-4-nitrophenol scaffold is predominantly used to synthesize 3,5-dimethoxy-4-alkoxyanilines. These aniline derivatives are critical pharmacophores in the development of Lck inhibitors and Triazine kinase inhibitors [3][4].
Structural biology studies (X-ray crystallography) have demonstrated that when these 2,6-dimethoxy aniline derivatives are incorporated into pyrimidine or triazine carbamates, the methoxy groups perfectly fill a small hydrophobic pocket adjacent to the ATP ribose-binding site of the kinase. This specific spatial occupation drastically improves the binding affinity and selectivity of the inhibitor against off-target kinases [3].
Caption: Step-by-step synthetic workflow for deriving kinase inhibitors from the nitrophenol core.
Self-Validating Experimental Protocols
To translate the theoretical properties of 2,6-dimethoxy-4-nitrophenol into practical application, the following protocols describe the synthesis of a common Lck inhibitor intermediate: 3,5-dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline [3].
These protocols are designed as self-validating systems; the causality of each step is explained so that researchers can troubleshoot and adapt the methodology.
Protocol A: Regioselective O-Alkylation
Objective: Form an ether linkage by reacting 2,6-dimethoxy-4-nitrophenol with an alkyl halide (e.g., 1-bromo-2-chloroethane) or via a Mitsunobu reaction [3][4].
-
Preparation: Dissolve 1.0 equivalent of 2,6-dimethoxy-4-nitrophenol in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, accelerating the subsequent Sₙ2 reaction.
-
-
Deprotonation: Add 2.0 equivalents of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes. The solution will visibly darken, indicating the formation of the phenoxide anion.
-
Electrophilic Addition: Add 1.2 equivalents of the alkylating agent (e.g., 1-(2-chloroethyl)-4-methylpiperazine).
-
Thermal Activation: Elevate the temperature to 80 °C and stir for 12 hours.
-
Causality: Heating overcomes the activation energy barrier of the Sₙ2 displacement. The steric bulk of the ortho-methoxy groups prevents any competing ring alkylation.
-
-
Workup & Validation: Quench with ice water to precipitate the product. Extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF. The disappearance of the phenolic -OH stretch (~3200 cm⁻¹) in FTIR validates the complete conversion to the ether.
Protocol B: Catalytic Hydrogenation to Aniline
Objective: Reduce the para-nitro group to a primary amine without cleaving the newly formed ether bond.
-
Solvent Setup: Dissolve the nitro-ether intermediate from Protocol A in degassed methanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (typically 10% w/w relative to the substrate) under an inert argon atmosphere.
-
Causality: Pd/C is chosen over dissolving metal reductions (e.g., Fe/HCl) because acidic conditions could protonate the piperazine moiety, complicating the extraction, and potentially cleave sensitive ether linkages.
-
-
Hydrogenation: Purge the reaction vessel with Hydrogen (H₂) gas and maintain a balloon pressure (1 atm) at room temperature for 4–6 hours.
-
Filtration & Validation: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
Validation: Successful reduction is confirmed via ¹H NMR by the disappearance of the downfield aromatic protons adjacent to the nitro group, and the appearance of a broad singlet integrating to 2H (~3.5-4.0 ppm) corresponding to the new -NH₂ group [3].
-
Conclusion
2,6-Dimethoxy-4-nitrophenol is far more than a simple substituted benzene; it is a highly engineered molecular scaffold. By leveraging its inherent electronic acidity for facile deprotonation and its steric bulk for absolute regiocontrol, researchers can efficiently synthesize complex aniline derivatives. These derivatives are indispensable in modern targeted therapies, specifically in the structural optimization of kinase inhibitors where spatial precision within the ATP-binding pocket dictates clinical efficacy.
References
- National Center for Biotechnology Information. "2,6-Dimethoxy-4-Nitrophenol | C8H9NO5 | CID 10679489 - PubChem". PubChem.
- NBInno. "CAS:19978-25-7 2,6-Dimethoxy-4-nitrophenol manufacturer". nbinno.com.
- Journal of Medicinal Chemistry. "Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity". ACS Publications.
- Google Patents. "EP1218360A1 - Triazine kinase inhibitors". Google Patents.
